2-Ethynyl-5-methoxybenzaldehyde
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Overview
Description
2-Ethynyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of an ethynyl group (-C≡CH) and a methoxy group (-OCH3) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxybenzaldehyde.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl magnesium bromide, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used under anhydrous conditions.
Substitution: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation: 2-Ethynyl-5-methoxybenzoic acid.
Reduction: 2-Ethynyl-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methoxybenzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Ethynylbenzaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxybenzaldehyde: Lacks the ethynyl group, limiting its use in certain synthetic applications.
2-Ethynyl-4-hydroxy-5-methoxybenzaldehyde: Contains an additional hydroxyl group, offering different chemical properties and reactivity.
Uniqueness: 2-Ethynyl-5-methoxybenzaldehyde is unique due to the presence of both ethynyl and methoxy groups, which confer distinct reactivity and enable its use in selective chemical modifications and bioconjugation reactions .
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-ethynyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h1,4-7H,2H3 |
InChI Key |
FPJNILPFIYYEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)C=O |
Origin of Product |
United States |
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